(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide
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Overview
Description
(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide is a complex organic compound that features a phenoxy group attached to a pyridyl ring, with an N-prop-2-ynylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide typically involves the reaction of 2-phenoxypyridine with propargylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridyl groups can facilitate binding to these targets, while the N-prop-2-ynylformamide moiety can participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridyl amide structure but lack the phenoxy and prop-2-ynyl groups.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyridyl core but differ in their overall structure and functional groups.
Uniqueness
(2-Phenoxy(3-pyridyl))-N-prop-2-ynylformamide is unique due to its combination of a phenoxy group, a pyridyl ring, and an N-prop-2-ynylformamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-10-16-14(18)13-9-6-11-17-15(13)19-12-7-4-3-5-8-12/h1,3-9,11H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHDBQHPEGETAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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